4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
Beschreibung
4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol is a fluorinated benzoxaborole derivative featuring an amino group at position 4 and fluorine at position 5. Benzoxaboroles are boron-containing heterocycles with a fused benzene and oxaborole ring, known for their diverse biological activities, including antifungal, antibacterial, and antiparasitic properties .
Eigenschaften
IUPAC Name |
6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO2/c9-4-1-6-5(7(10)2-4)3-12-8(6)11/h1-2,11H,3,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTPJGCCUPAAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC(=CC(=C2CO1)N)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Initial Functionalization: Introducing Fluorine and Amino Groups
A common starting material is 2-fluoro-4-nitrobenzaldehyde. The nitro group serves as a protected amino precursor, while the aldehyde enables subsequent boron incorporation.
Example protocol :
Boron Insertion via Grignard Reagents
Boron is introduced using triisopropyl borate and Grignard reagents (e.g., MeMgBr):
Cyclization to Form the Oxaborole Ring
Acid-mediated cyclization closes the oxaborole ring:
-
Reagent : Fuming HNO₃ at -40°C induces cyclization while preserving the amino and fluorine substituents.
-
Workup : Quenching with ice-water followed by ethyl acetate extraction and silica gel chromatography isolates the product (26.2% yield).
Alternative Route: Boron-Hydrogen Exchange
BH₃·THF Complex for Boron Insertion
In a modified approach, BH₃·THF directly delivers boron to the aromatic system:
Nitration and Reduction Sequence
For substrates lacking pre-installed amino groups:
-
Nitration : Fuming HNO₃ at -30°C introduces a nitro group adjacent to fluorine.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine (77% yield).
Optimization of Reaction Conditions
Temperature and Solvent Effects
Purification Techniques
-
Flash column chromatography : Separates polar intermediates using ethyl acetate/hexane gradients.
-
Recrystallization : Ethanol/water mixtures purify final products to >95% purity.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Synthesis
Large-Batch Considerations
Yield Optimization Table
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitro reduction | H₂, Pd/C | 25°C, 2 h | 77 |
| Grignard addition | MeMgBr, THF | 0°C to rt, 4 h | 52 |
| Boron cyclization | HNO₃, -40°C | 2 h | 26.2 |
| Final purification | Ethyl acetate/hexane | Column chromatography | 95+ |
Challenges and Mitigation Strategies
Boron Hydrolysis
Analyse Chemischer Reaktionen
4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its use as an antifungal agent and in the treatment of other diseases.
Wirkmechanismus
The mechanism of action of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its potential use as an antifungal agent, where it can disrupt the function of enzymes essential for fungal cell survival .
Vergleich Mit ähnlichen Verbindungen
Key Structural Analogues
Comparative Analysis of Properties
Spectroscopic Data
- NMR: 4-Amino-6-fluoro derivative: Expected NH₂ and F signals in ¹H/¹⁹F NMR, similar to 6-aminobenzo analogs (δ 7.53–7.41 for aromatic protons) . 5-Fluoro analog: ¹H NMR shows aromatic protons at δ 7.04–6.93; ¹¹B NMR: δ 14.1 .
Thermal Stability
- Fluorinated derivatives (e.g., 5-fluoro) exhibit higher thermal stability (degradation above 200°C) compared to non-fluorinated analogs .
- Nitro-substituted compounds (e.g., 6-fluoro-4-nitro) may require low-temperature storage due to nitro group reactivity .
Key Differentiators of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
- Solubility: The amino group improves aqueous solubility compared to nitro or chloro analogs (e.g., 6-chlorobenzo[c][1,2]oxaborol-1(3H)-ol) .
- Stability : Fluorine substitution reduces metabolic degradation, as seen in 5-fluoro analogs .
Biologische Aktivität
4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol, with the CAS number 947165-29-9, is a compound belonging to the class of benzoxaboroles. This compound has garnered attention due to its potential biological activities, particularly as an antimicrobial agent. The structure of this compound includes a boron atom, which is significant for its biological interactions.
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound, particularly in relation to its efficacy against various pathogens and its mechanism of action.
Antimicrobial Properties
One of the primary areas of research has focused on the compound's effectiveness against Wolbachia bacteria, which are endosymbiotic bacteria associated with several filarial infections. A study demonstrated that benzoxaboroles, including derivatives like this compound, exhibited potent activity against Wolbachia, suggesting potential applications in treating conditions such as onchocerciasis and lymphatic filariasis .
Table 1: In Vitro Activity Against Wolbachia
| Compound ID | Wolbachia Infected C6/36 Cells EC50 (nM) | Wolbachia Infected LDW1 Cells EC50 (nM) |
|---|---|---|
| 74 | 101 | 7.5 |
| 75 | >1000 | 14 |
| 76 | 12 | 3.5 |
| 77 | 113 | 4.9 |
This table illustrates the varying degrees of efficacy among different analogs, with lower EC50 values indicating higher potency against Wolbachia.
Research has indicated that compounds like this compound function through a unique activation mechanism involving adenosine-dependent pathways. The benzoxaborole moiety interacts with ATP and other adenosine derivatives, leading to the formation of a reversible inhibition complex with leucyl-tRNA synthetase (LeuRS). This interaction is crucial for the compound's antimicrobial activity .
Case Studies and Research Findings
In a significant study published in the Journal of Medicinal Chemistry, researchers explored various benzoxaborole derivatives and their structure-activity relationships (SAR). They found that modifications at specific positions on the benzoxaborole ring could enhance potency and pharmacokinetic properties .
Another investigation into the physicochemical properties of benzoxaboroles revealed that substituents like fluorine at the 6-position improved solubility and metabolic stability while maintaining biological activity . These findings underline the importance of chemical modifications in optimizing drug candidates.
Q & A
Q. How can the synthesis of 4-Amino-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol be optimized for academic-scale production?
Methodological Answer: A three-step synthesis route is recommended based on analogous benzooxaborole derivatives:
Reduction : Use NaBH₄ in methanol (16 hours) for boronate ester reduction .
Nitration : Employ HNO₃/H₂SO₄ (1:2 v/v) in DCM at −46°C (4 hours) to introduce the amino group.
Amino Group Reduction : Apply Zn in HCl/MeOH (16 hours) for nitro-to-amine conversion .
Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-nitration.
- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Table 1: Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Time | Yield (%) |
|---|---|---|---|
| 1 | NaBH₄, MeOH | 16h | ~75 |
| 2 | HNO₃/H₂SO₄, −46°C | 4h | ~60 |
| 3 | Zn, HCl/MeOH | 16h | ~85 |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm boronate ring closure (δ ~4.9–5.2 ppm for B–O–CH₂ protons) and aromatic substitution patterns .
- FT-IR : Validate hydroxyl (3200–3500 cm⁻¹) and boronate ester (1350–1450 cm⁻¹) groups.
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How does this compound exhibit antiproliferative activity, and how can mechanistic studies be designed?
Methodological Answer:
Q. Table 2: Antiproliferative Activity of Analogues
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Antiproliferative against-3 | Hela | 0.21 |
| Antiproliferative against-3 | A549 | 0.39 |
| Antiproliferative against-3 | MCF-7 | 0.33 |
Q. How can researchers resolve contradictory data in biological assays involving this compound?
Methodological Answer:
- Reproducibility Checks :
- Standardize cell culture conditions (passage number, media batch).
- Use internal controls (e.g., cisplatin for cytotoxicity).
- Data Triangulation : Combine orthogonal assays (e.g., ATP luminescence + live/dead staining).
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., fluorination at alternative positions) to isolate key functional groups .
Q. What computational approaches support the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets like Mycobacterium tuberculosis LeuRS (common for oxaboroles).
- QSAR Modeling : Train models on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .
- MD Simulations : Simulate binding stability over 100 ns to assess residence time in enzymatic pockets.
Q. How can researchers validate the stability of this compound under physiological conditions?
Methodological Answer:
Q. Data Analysis and Interpretation
Q. How should researchers analyze conflicting crystallography and NMR data for this compound?
Methodological Answer:
Q. What statistical methods are appropriate for dose-response studies?
Methodological Answer:
- Nonlinear Regression : Fit IC₅₀ curves using GraphPad Prism (four-parameter logistic model).
- Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in EC₅₀ values.
- Multivariate Analysis : Use PCA to identify outliers in high-throughput screening data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
